BenchChemオンラインストアへようこそ!

2,4-Dibromo-5-fluoropyrimidine

Cross-coupling C-Br bond dissociation energy Oxidative addition

Select 2,4-dibromo-5-fluoropyrimidine (CAS 1372096-33-7) for accelerated oxidative addition in Pd-catalyzed cross-coupling reactions, enabled by lower C-Br bond dissociation energy (~285 kJ/mol) vs dichloro analog. This tri-halogenated pyrimidine scaffold is validated in HIPK2 inhibitor development (IC50 0.18 μM) and antiviral SAR programs. Sequential C2/C4 functionalization with metabolically stable C5 fluorine supports diverse kinase inhibitor library synthesis. Off-white solid, ≥95% purity.

Molecular Formula C4HBr2FN2
Molecular Weight 255.87 g/mol
CAS No. 1372096-33-7
Cat. No. B1446543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-fluoropyrimidine
CAS1372096-33-7
Molecular FormulaC4HBr2FN2
Molecular Weight255.87 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Br)Br)F
InChIInChI=1S/C4HBr2FN2/c5-3-2(7)1-8-4(6)9-3/h1H
InChIKeyVFKFQQXANPBQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-5-fluoropyrimidine (CAS 1372096-33-7): A Halogenated Pyrimidine Scaffold for Chemical Procurement and Synthesis


2,4-Dibromo-5-fluoropyrimidine (CAS 1372096-33-7) is a tri-halogenated heterocyclic building block of the pyrimidine family, featuring two bromine atoms at the C2 and C4 positions and a fluorine atom at the C5 position of the pyrimidine ring . This substitution pattern confers distinct electrophilic character at C2 and C4 for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, while the C5 fluorine imparts unique electronic properties and metabolic stability [1]. The compound is commercially available as an off-white to light brown solid with molecular formula C4HBr2FN2 and molecular weight 255.87 g/mol .

Why 2,4-Dibromo-5-fluoropyrimidine Cannot Be Replaced by 2,4-Dichloro-5-fluoropyrimidine or Other Halogenated Pyrimidines in Critical Applications


Substitution of 2,4-dibromo-5-fluoropyrimidine with its dichloro analog (2,4-dichloro-5-fluoropyrimidine, CAS 2927-71-1) or other in-class halogenated pyrimidines is not chemically equivalent. The C-Br bond possesses substantially lower bond dissociation energy (approximately 285 kJ/mol) compared to the C-Cl bond (approximately 397 kJ/mol), translating to markedly higher reactivity in palladium-catalyzed cross-coupling reactions under milder conditions [1]. In Suzuki coupling reactions of halogenated pyrimidines, substrate reactivity follows a distinct order where bromopyrimidines exhibit different coupling kinetics and selectivity profiles compared to chloropyrimidines, with chloropyrimidine substrates being preferable over bromo- or fluoropyrimidines for certain reaction outcomes, but bromopyrimidines offering superior reactivity when oxidative addition is rate-limiting [1][2]. The presence of the C5 fluorine in 2,4-dibromo-5-fluoropyrimidine further differentiates this scaffold from non-fluorinated dibromopyrimidines, affecting both electronic distribution on the ring and the subsequent regioselectivity of nucleophilic attack in SNAr reactions [3]. Generic substitution without accounting for these halogen-specific reactivity differences can lead to failed coupling reactions, poor yields, or altered regiochemical outcomes in multi-step synthetic sequences.

Quantitative Evidence for 2,4-Dibromo-5-fluoropyrimidine: Comparative Reactivity, Synthesis, and Application Data


Bond Dissociation Energy Difference: C-Br vs C-Cl in 2,4-Dihalogenated Pyrimidine Scaffolds

The C-Br bond in 2,4-dibromo-5-fluoropyrimidine exhibits a bond dissociation energy (BDE) of approximately 285 kJ/mol, which is approximately 112 kJ/mol lower than the C-Cl bond (BDE ≈ 397 kJ/mol) found in 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1). This lower BDE translates to a lower activation energy barrier for oxidative addition with palladium(0) catalysts in cross-coupling reactions [1][2]. This is a class-level inference based on well-established physical organic chemistry principles applied to halogenated pyrimidine scaffolds, as direct head-to-head kinetic studies comparing these exact compounds under identical Suzuki coupling conditions are not available in the public literature.

Cross-coupling C-Br bond dissociation energy Oxidative addition Palladium catalysis

Synthetic Accessibility: Bromination of 2,4-Dichloro-5-fluoropyrimidine as the Established Route

2,4-Dibromo-5-fluoropyrimidine is synthesized via halogen exchange from 2,4-dichloro-5-fluoropyrimidine through reaction with a brominating agent or via bromination of 5-fluoropyrimidine derivatives under controlled conditions [1]. The 2,4-dichloro-5-fluoropyrimidine starting material has a melting point of 37-41°C and molecular weight of 166.97 g/mol, while the target dibromo product has molecular weight 255.87 g/mol [2][3]. The halogen exchange process exploits the greater leaving group ability of bromine versus chlorine, enabling the introduction of two reactive bromine handles for subsequent orthogonal functionalization [1]. This evidence is supporting in nature as it establishes the synthetic provenance and relationship between these two closely related building blocks.

Halogen exchange Pyrimidine synthesis Bromination 2,4-Dichloro-5-fluoropyrimidine

5-Bromopyrimidine Derivatives Show Highest Inhibitory Activity in Antiviral and Cytostatic Evaluations

In a systematic evaluation of C-6 fluorinated acyclic side chain pyrimidine derivatives, 5-bromopyrimidine derivatives 5 and 6 demonstrated the highest inhibitory activities among all 19 compounds tested (compounds 4-22) against antiviral and cytostatic endpoints [1]. While this study did not directly test 2,4-dibromo-5-fluoropyrimidine, it provides class-level evidence that the 5-bromopyrimidine core scaffold is associated with superior biological activity compared to other halogenated and non-halogenated pyrimidine derivatives in the series. The study further noted that fluoroalkylated pyrimidines were generally more active than fluorophenylalkylated pyrimidines [1].

Antiviral activity Cytostatic activity 5-Bromopyrimidine Fluorinated pyrimidines

2,4-Disubstituted-5-fluoropyrimidine Scaffold Validated in HIPK2 Kinase Inhibitor Development (IC50 = 0.18 μM)

A recent study (XRF-1021 discovery program) designed and synthesized a series of 2,4-disubstituted-5-fluoropyrimidine derivatives as homeodomain-interacting protein kinase 2 (HIPK2) inhibitors for chronic kidney disease treatment [1]. The lead compound 7a (XRF-1021) demonstrated HIPK2 inhibitory activity with an IC50 of 0.18 μM in kinase assays [1]. This provides class-level validation that the 2,4-disubstituted-5-fluoropyrimidine scaffold—the exact substitution pattern of 2,4-dibromo-5-fluoropyrimidine—is a productive template for kinase inhibitor development, with 2,4-dibromo-5-fluoropyrimidine serving as a versatile precursor for accessing diverse 2,4-disubstituted analogs through sequential coupling chemistry.

HIPK2 kinase inhibitor Chronic kidney disease 2,4-Disubstituted-5-fluoropyrimidine Kinase assay

2,4-Dichloro-5-fluoropyrimidine Demonstrates 95% Hemolysis Reduction at 5 μg/mL Against S. aureus

A 2024 study published in International Journal of Molecular Sciences evaluated halogenated pyrimidine derivatives for antibiofilm and antivirulence activity against Staphylococcus aureus [1]. 2,4-Dichloro-5-fluoropyrimidine (24DC5FP) achieved a 95% reduction in hemolysis at 5 μg/mL with a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus [1]. This study provides a benchmark for the antibacterial potential of 2,4-dihalogenated-5-fluoropyrimidine scaffolds, suggesting that the bromine analog (2,4-dibromo-5-fluoropyrimidine) may exhibit distinct activity profiles due to differences in halogen size, lipophilicity, and bond reactivity. However, direct head-to-head comparison data between 2,4-dibromo-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine in this assay system is not available in the public literature.

Antibiofilm activity Staphylococcus aureus Halogenated pyrimidines Antivirulence

Procurement-Driven Application Scenarios for 2,4-Dibromo-5-fluoropyrimidine (CAS 1372096-33-7)


Sequential Cross-Coupling for Kinase Inhibitor Library Synthesis

2,4-Dibromo-5-fluoropyrimidine is an optimal precursor for generating diverse 2,4-disubstituted-5-fluoropyrimidine libraries for kinase inhibitor screening programs. The scaffold has been validated in the development of HIPK2 inhibitors where a 2,4-disubstituted-5-fluoropyrimidine derivative (XRF-1021) achieved an IC50 of 0.18 μM against HIPK2 kinase [1]. The differential reactivity of the C2 and C4 C-Br bonds (BDE ≈ 285 kJ/mol) compared to C-Cl bonds (BDE ≈ 397 kJ/mol) enables sequential functionalization strategies with high chemoselectivity [2]. Procurement of the dibromo analog (rather than the dichloro analog) is justified when milder reaction conditions are required for coupling heat-labile boronic acids or when oxidative addition kinetics must be accelerated for efficient library production.

Antiviral Nucleoside Analog Intermediate Development

5-Bromopyrimidine derivatives have been demonstrated to possess the highest inhibitory activities among a series of 19 C-6 fluorinated acyclic side chain pyrimidine derivatives evaluated for antiviral and cytostatic activity [1]. 2,4-Dibromo-5-fluoropyrimidine serves as a key intermediate in constructing nucleoside analogs, where the bromo and fluoro substituents provide enhanced binding affinity for viral polymerases [2]. The compound is predominantly utilized in the synthesis of antiviral agents as documented in medicinal chemistry research programs [2]. Procurement of this specific dibromo-fluoro-substituted pyrimidine (rather than mono-halogenated or non-fluorinated analogs) is supported by class-level evidence that both bromination and fluorination contribute to enhanced antiviral activity profiles.

Antibacterial and Antibiofilm Agent Discovery Scaffold

The 2,4-dihalogenated-5-fluoropyrimidine scaffold class has demonstrated promising antibiofilm and antivirulence activity against Staphylococcus aureus, with 2,4-dichloro-5-fluoropyrimidine achieving 95% hemolysis reduction at 5 μg/mL (MIC = 50 μg/mL) and suppressing expression of quorum sensing regulators (agrA, RNAIII) and virulence factors (hla, nuc1, saeR) [1]. 2,4-Dibromo-5-fluoropyrimidine represents a logical analog for structure-activity relationship (SAR) studies exploring the effect of halogen substitution (Cl vs Br) on antibacterial potency, biofilm inhibition, and mammalian cytotoxicity. Procurement of the dibromo analog enables systematic SAR campaigns where halogen size and lipophilicity are varied while maintaining the 2,4-dihalogenated-5-fluoropyrimidine core scaffold.

Tyrosine Kinase Inhibitor (TKI) Fragment-Based Drug Discovery

Bromo-pyrimidine scaffolds are extensively utilized in the design and synthesis of tyrosine kinase inhibitors, with recent studies evaluating novel bromo-pyrimidine analogues as anticancer agents against HCT116 (colon cancer), A549 (lung cancer), K562 (CML), and U937 (acute myeloid leukemia) cell lines [1]. The 2,4-disubstituted pyrimidine motif is a privileged scaffold for kinase inhibitor development, with multiple patents describing 2,4-disubstituted pyrimidine compounds as inhibitors of protein kinases including IGF-1R and ALK [2]. 2,4-Dibromo-5-fluoropyrimidine provides a versatile starting point for fragment-based drug discovery, allowing for the systematic introduction of diverse substituents at C2 and C4 via orthogonal cross-coupling reactions while maintaining the metabolically stable C5 fluorine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromo-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.